2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride
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Overview
Description
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C18H27N. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Preparation Methods
The synthesis of 2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 4-cyclohexyl-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride can be compared with other similar compounds, such as:
2-Cyclohexyl-2-(2-methylphenyl)piperidine hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.
1-Acetyl-4-(2-methylphenyl)piperazine: Another piperidine derivative with different substituents, leading to variations in its chemical and biological properties.
4-(2-Methylphenyl)-4-piperidinol: A related compound with a hydroxyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
89768-21-8 |
---|---|
Molecular Formula |
C19H30ClN |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H29N.ClH/c1-15-13-18(16-7-3-2-4-8-16)11-10-17(15)14-19-9-5-6-12-20-19;/h10-11,13,16,19-20H,2-9,12,14H2,1H3;1H |
InChI Key |
NGIRBIWKBPGZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2)CC3CCCCN3.Cl |
Origin of Product |
United States |
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